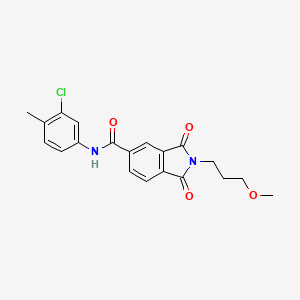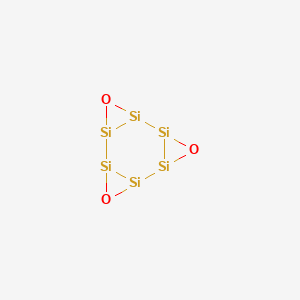![molecular formula C12H11N3O3S2 B14158407 N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide CAS No. 332390-02-0](/img/structure/B14158407.png)
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is a heterocyclic compound that incorporates both thiophene and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . The chemical structures are confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Aplicaciones Científicas De Investigación
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it might interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Furan derivatives: These compounds share the furan ring and are known for their antimicrobial and anticancer properties.
Uniqueness
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is unique due to its combination of both thiophene and furan rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in research and industry .
Propiedades
Número CAS |
332390-02-0 |
|---|---|
Fórmula molecular |
C12H11N3O3S2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H11N3O3S2/c16-10(7-8-3-2-6-20-8)14-15-12(19)13-11(17)9-4-1-5-18-9/h1-6H,7H2,(H,14,16)(H2,13,15,17,19) |
Clave InChI |
JEYWKRHTAATREP-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Solubilidad |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




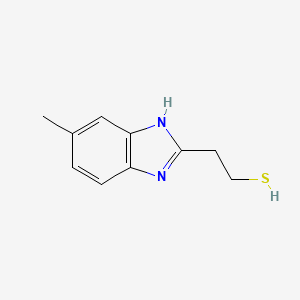
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
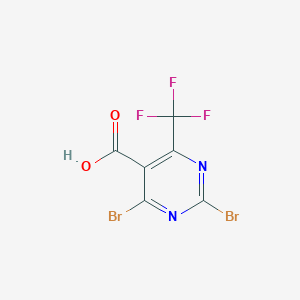
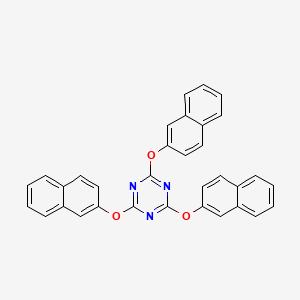
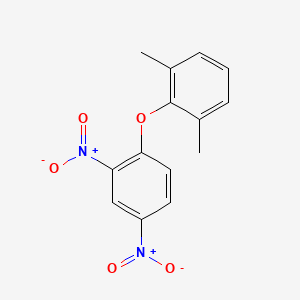
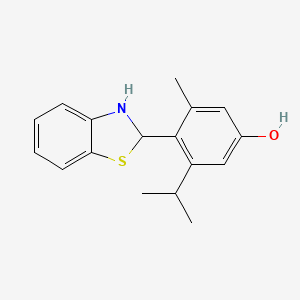
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
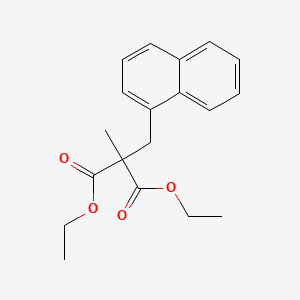
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
